6-(Chloromethyl)-1-methylindazole;hydrochloride
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Overview
Description
6-(Chloromethyl)-1-methylindazole;hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of a chloromethyl group attached to the indazole ring, which can significantly influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-1-methylindazole;hydrochloride typically involves the chloromethylation of 1-methylindazole. This can be achieved through the reaction of 1-methylindazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, which can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, often at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.
Major Products:
Substituted Indazoles: Depending on the nucleophile used, various substituted indazoles can be obtained.
Oxidized Derivatives: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduced Compounds: Conversion of the chloromethyl group to a methyl group.
Scientific Research Applications
6-(Chloromethyl)-1-methylindazole;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1-methylindazole;hydrochloride is largely dependent on its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of cellular processes. The indazole ring can interact with various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-Methylindazole: Lacks the chloromethyl group, resulting in different reactivity and biological properties.
6-Methyl-1-methylindazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical behavior.
6-(Bromomethyl)-1-methylindazole: Contains a bromomethyl group, which can undergo similar reactions but with different reactivity compared to the chloromethyl group.
Uniqueness: 6-(Chloromethyl)-1-methylindazole;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the synthesis of diverse derivatives and for studying various biological processes.
Properties
IUPAC Name |
6-(chloromethyl)-1-methylindazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBFXWWFBULHJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CCl)C=N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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